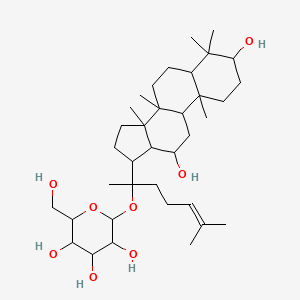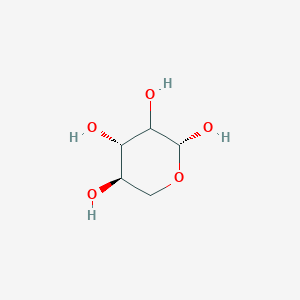
(2R,4S,5R)-oxane-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S,5R)-oxane-2,3,4,5-tetrol is a stereoisomer of oxane, a six-membered ring compound containing four hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R)-oxane-2,3,4,5-tetrol typically involves the use of ephedrines and aldehyde impurities in ethyl acetate. The reaction conditions include dissolving ephedrines in a basic solution and extracting them with ethyl acetate. The aldehydes in ethyl acetate react with ephedrines to form oxazolidines .
Industrial Production Methods: the general approach involves the use of high-purity organic solvents and careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2R,4S,5R)-oxane-2,3,4,5-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled pH levels .
Major Products Formed: The major products formed from the reactions of this compound include various oxane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2R,4S,5R)-oxane-2,3,4,5-tetrol has several scientific research applications, including its use in the synthesis of polyimide films with high glass transition temperatures and low optical retardation. These films are used in advanced optoelectronic applications . Additionally, the compound is used in the development of polyimide-based nanocomposites for applications in aerospace, microelectronic devices, separation membranes, catalysis, and sensors .
Wirkmechanismus
The mechanism of action of (2R,4S,5R)-oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2R,4S,5R)-oxane-2,3,4,5-tetrol include other oxane derivatives with different stereochemistry and functional groups. These compounds share similar structural features but differ in their chemical and biological properties .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2R,4S,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4?,5-/m1/s1 |
InChI-Schlüssel |
SRBFZHDQGSBBOR-YQWWZGPCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C([C@@H](O1)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)


![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)
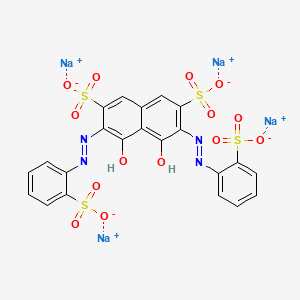
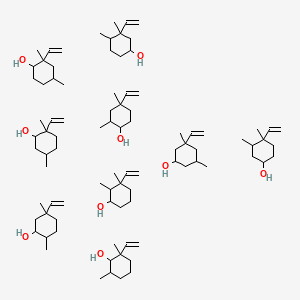
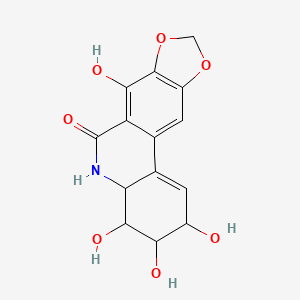



![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)

